molecular formula C19H22N2O B14613994 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole CAS No. 57980-59-3

2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole

Cat. No.: B14613994
CAS No.: 57980-59-3
M. Wt: 294.4 g/mol
InChI Key: BPRXNZZLFHXFMN-UHFFFAOYSA-N
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Description

2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole is a chemical compound that features a piperidine ring attached to a carbazole moiety through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole typically involves the reaction of 9H-carbazole with 2-(piperidin-1-yl)ethanol under appropriate conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the carbazole moiety.

    Reduction: Formation of reduced derivatives, such as hydrogenated carbazole.

    Substitution: Formation of substituted carbazole or piperidine derivatives.

Scientific Research Applications

2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Piperidin-1-yl)ethoxy)acetic acid hydrochloride
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
  • 2-(2-(Piperidin-1-yl)ethoxy)methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Uniqueness

2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole is unique due to its specific combination of a piperidine ring and a carbazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

57980-59-3

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-(2-piperidin-1-ylethoxy)-9H-carbazole

InChI

InChI=1S/C19H22N2O/c1-4-10-21(11-5-1)12-13-22-15-8-9-17-16-6-2-3-7-18(16)20-19(17)14-15/h2-3,6-9,14,20H,1,4-5,10-13H2

InChI Key

BPRXNZZLFHXFMN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=C(C=C2)C4=CC=CC=C4N3

Origin of Product

United States

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